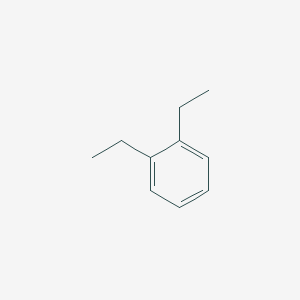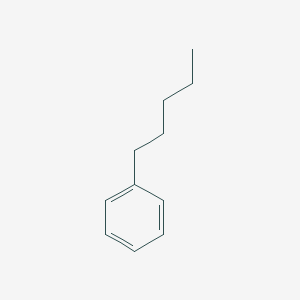
Ethylchrysanthemat
Übersicht
Beschreibung
Chrysanthemsäureethylester ist eine organische Verbindung, die eng mit einer Vielzahl von natürlichen und synthetischen Insektiziden verwandt ist. Sie wird aus Chrysanthemsäure gewonnen, die ein Schlüsselbestandteil von Pyrethrin I ist, einem natürlich vorkommenden Insektizid, das in den Samenschalen von Chrysanthemum cinerariaefolium gefunden wird . Diese Verbindung wird häufig bei der Herstellung von synthetischen Pyrethroiden verwendet, die für ihre starken insektiziden Eigenschaften bekannt sind .
Wissenschaftliche Forschungsanwendungen
Chrysanthemic acid, ethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biochemische Analyse
Biochemical Properties
Ethyl Chrysanthemate has been found to interact with specific enzymes in certain bacteria. For instance, a carboxylesterase from Arthrobacter globiformis was found to hydrolyze a mixture of Ethyl Chrysanthemate isomers stereoselectively .
Molecular Mechanism
The molecular mechanism of Ethyl Chrysanthemate involves its hydrolysis by carboxylesterase. This enzyme cleaves the ester bond in Ethyl Chrysanthemate, leading to the production of chrysanthemic acid .
Metabolic Pathways
Ethyl Chrysanthemate is involved in metabolic pathways mediated by carboxylesterase. This enzyme catalyzes the hydrolysis of Ethyl Chrysanthemate, leading to the production of chrysanthemic acid .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Chrysanthemsäureethylester kann durch eine Cyclopropanierungsreaktion eines Diens synthetisiert werden, gefolgt von der Hydrolyse des Esters . Die Reaktion beinhaltet typischerweise die Verwendung von Kupferpulver als Katalysator und einem Antioxidans wie Hydrochinon. Die Reaktion wird unter Stickstoffatmosphäre bei erhöhten Temperaturen (um 120 °C) durchgeführt, wobei die Diazomethylessigsäuremethylesterlösung allmählich zugegeben wird . Nach der Reaktion wird das Gemisch gekühlt und das überschüssige Dien durch Destillation entfernt. Das Produkt wird dann durch Erhöhen des Vakuums gereinigt, um den Chrysanthemsäureester abzutrennen .
Industrielle Produktionsmethoden
Die industrielle Herstellung von Chrysanthemsäureethylester beinhaltet die Umesterung von Chrysanthemsäure mit Ethanol. Dieser Prozess wird oft in Gegenwart eines sauren Katalysators und unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Chrysanthemsäureethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Veresterung: Die Verbindung kann durch Veresterungsreaktionen mit Chrysanthemsäure und Ethanol synthetisiert werden.
Hydrolyse: Der Ester kann hydrolysiert werden, um Chrysanthemsäure und Ethanol zu ergeben.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen
Hauptprodukte, die gebildet werden
Hydrolyse: Ergibt Chrysanthemsäure und Ethanol.
Veresterung: Produziert Chrysanthemsäureethylester aus Chrysanthemsäure und Ethanol.
Wissenschaftliche Forschungsanwendungen
Chrysanthemsäureethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Baustein für die Synthese verschiedener Pyrethroid-Insektizide verwendet.
Biologie: Wird auf seine insektiziden Eigenschaften und seine Auswirkungen auf Nicht-Zielorganismen untersucht.
Wirkmechanismus
Chrysanthemsäureethylester entfaltet seine Wirkungen hauptsächlich durch seine insektiziden Eigenschaften. Die Verbindung wirkt auf das Nervensystem von Insekten, was zu Lähmung und Tod führt. Der Mechanismus beinhaltet die Störung der Natriumionenkanäle in den Nervenzellen, was die normale Übertragung von Nervenimpulsen stört . Diese Wirkung ähnelt der anderer Pyrethroid-Insektizide, die für ihre schnell wirkende und potente insektizide Wirkung bekannt sind .
Wirkmechanismus
Chrysanthemic acid, ethyl ester exerts its effects primarily through its insecticidal properties. The compound targets the nervous system of insects, leading to paralysis and death. The mechanism involves the disruption of sodium ion channels in the nerve cells, which interferes with the normal transmission of nerve impulses . This action is similar to that of other pyrethroid insecticides, which are known for their fast-acting and potent insecticidal effects .
Vergleich Mit ähnlichen Verbindungen
Chrysanthemsäureethylester ist in seiner Struktur und seinen Eigenschaften einzigartig, kann aber mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Pyrethrin I und II: Natürlich vorkommende Insektizide, die in Chrysanthemum cinerariaefolium gefunden werden.
Allethrine: Synthetische Pyrethroide, die Ester der Chrysanthemsäure sind.
Permethrin und Cypermethrin: Synthetische Pyrethroide mit ähnlichen insektiziden Eigenschaften, aber unterschiedlichen chemischen Strukturen.
Chrysanthemsäureethylester zeichnet sich durch seine spezifische Esterbindung und seine Rolle als Vorläufer bei der Synthese verschiedener Pyrethroid-Insektizide aus .
Eigenschaften
IUPAC Name |
ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMXTGUGWLAOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052651 | |
| Record name | Ethyl chrysanthemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-41-6 | |
| Record name | Ethyl chrysanthemate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl chrysanthemate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl chrysanthemate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl chrysanthemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl Chrysanthemate primarily known for?
A1: Ethyl Chrysanthemate is primarily known as an attractant for certain insects. While it was once considered for pest control, its effectiveness was limited, and newer, more effective pheromone-based solutions have been discovered. For instance, Ethyl 4-methyloctanoate has been identified as a more potent attractant for the African rhinoceros beetle (Oryctes monoceros) and the rhinoceros beetle (Oryctes rhinoceros) compared to Ethyl Chrysanthemate. [, ]
Q2: What is the main application of Ethyl Chrysanthemate in biocatalysis?
A2: Ethyl Chrysanthemate serves as a substrate for stereoselective hydrolysis by specific microbial esterases. This reaction yields (+)-trans-chrysanthemic acid, a valuable chiral building block for synthesizing pyrethroid insecticides. [, , ]
Q3: Which microorganisms are known to exhibit this stereoselective hydrolysis activity towards Ethyl Chrysanthemate?
A3: Research has identified several bacterial strains capable of stereoselectively hydrolyzing Ethyl Chrysanthemate. Notable examples include Arthrobacter globiformis SC-6-98-28 and Alcaligenes sp. NBRC 14130. [, , , ]
Q4: Can you elaborate on the enzyme responsible for Ethyl Chrysanthemate hydrolysis in Arthrobacter globiformis SC-6-98-28?
A4: The enzyme responsible for Ethyl Chrysanthemate hydrolysis in Arthrobacter globiformis SC-6-98-28 is an esterase. This enzyme has been purified and characterized, revealing a molecular weight of 43,000 Da (SDS-PAGE) and 94,000 Da (gel filtration), suggesting a dimeric structure. [, ]
Q5: What are the optimal conditions for this esterase activity?
A5: The esterase exhibits optimal activity at pH 10.0 and a temperature of 45 °C. [, ]
Q6: Has the gene encoding this esterase been studied?
A6: Yes, the gene encoding the esterase from Arthrobacter globiformis SC-6-98-28 has been cloned and overexpressed in Escherichia coli. This enabled large-scale production of the enzyme, significantly enhancing the efficiency of (+)-trans-chrysanthemic acid production. []
Q7: What insights did the amino acid sequence analysis of this esterase provide?
A7: Sequence analysis revealed similarities between the esterase and other enzymes, including class C β-lactamases, D,D-carboxypeptidases, D-aminopeptidases, 6-aminohexanoate-dimer hydrolase, and a Pseudomonas esterase. These findings suggest a possible evolutionary relationship and conserved catalytic mechanisms among these enzymes. []
Q8: Did the sequence analysis reveal any potential active sites?
A8: The sequence comparison highlighted a Ser-X-X-Lys motif, which is likely part of the enzyme's active site. This motif is commonly found in serine hydrolases, further supporting the esterase's classification. []
Q9: Are there any alternative synthetic approaches for (+)-trans-chrysanthemic acid production?
A9: Yes, besides enzymatic methods, chemical synthesis routes for (±)-trans-chrysanthemic acid and related compounds have been explored. One approach utilizes the reaction of (3-methyl-2-butenyl)(nonafluorobutyl)sulfone with ethyl 3-methyl-2-butenoate (ethyl senecioate) to produce Ethyl Chrysanthemate, which can then be further converted to the acid. []
Q10: What are the applications of 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a compound derived from Ethyl Chrysanthemate?
A10: 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a derivative of Ethyl Chrysanthemate, is a valuable intermediate in organic synthesis. It can be prepared from Ethyl Chrysanthemate through a series of chemical transformations. [, , ]
Q11: Have researchers investigated different synthetic methods for 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione?
A11: Yes, several methods for synthesizing 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione have been investigated, focusing on improving yield and environmental friendliness. These methods often involve oxidizing Ethyl Chrysanthemate to 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid followed by cyclization. [, , ]
Q12: Are there any studies on the cis-trans isomerization of Ethyl Chrysanthemate?
A12: Yes, research has explored the use of dichlorobis(organonitrile)palladium(II) complexes as catalysts for cis-trans isomerization of Ethyl Chrysanthemate and chrysanthemic acid. []
Q13: Can Ethyl Chrysanthemate be used for the synthesis of other bioactive molecules?
A13: Yes, research has explored using the trans-2,2-dimethyl cyclopropyl group derived from Ethyl Chrysanthemate in the synthesis of novel nucleoside analogs. These analogs were investigated for potential antiviral activity. [, ]
Q14: What are the prospects of developing novel pest control solutions based on the research findings?
A14: The identification of Ethyl 4-methyloctanoate as a more potent attractant for certain beetle species provides valuable insights for developing pheromone-based pest control strategies. This could involve using Ethyl 4-methyloctanoate alone or in combination with other attractants to create more effective traps. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
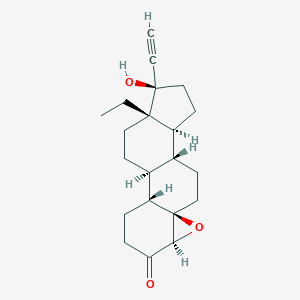
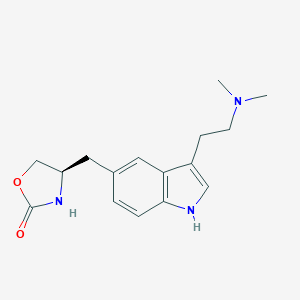
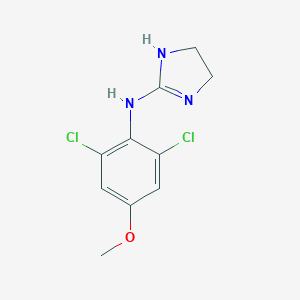
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
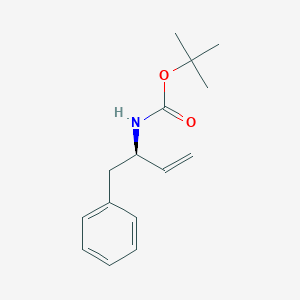
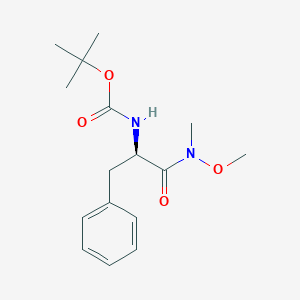
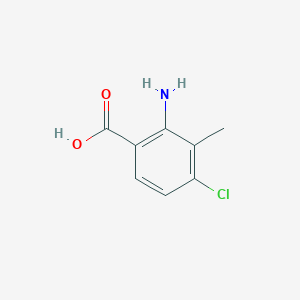
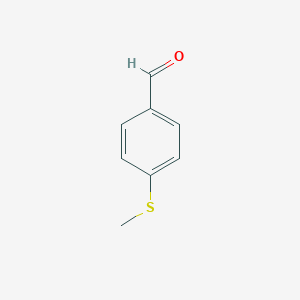
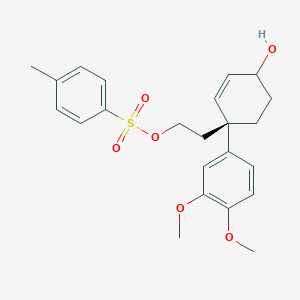

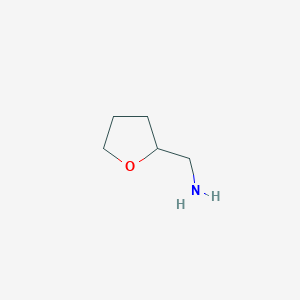
![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
